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Compound of Interest

Compound Name:
Ethyl 2-(3-bromophenyl)oxazole-4-

carboxylate

Cat. No.: B1464789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a distinct heterocyclic small molecule

characterized by a central oxazole ring, substituted at the 2-position with a 3-bromophenyl

group and at the 4-position with an ethyl carboxylate group. This compound belongs to the

broader class of 2,4-disubstituted oxazoles, a scaffold of significant interest in medicinal

chemistry and materials science. The strategic placement of the bromine atom on the phenyl

ring and the ester functionality provides valuable anchor points for further chemical

modifications, making it a versatile building block in the synthesis of more complex molecular

architectures. This guide offers a comprehensive overview of its chemical properties, a

validated synthetic protocol, detailed spectral analysis for its characterization, and an

exploration of its potential applications in the realm of drug discovery and development.

Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 2-(3-
bromophenyl)oxazole-4-carboxylate is fundamental for its application in research and

development. These properties, largely predicted through computational models, provide

insights into its behavior in various chemical and biological environments.
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Property Value Source

Molecular Formula C₁₂H₁₀BrNO₃ PubChem CID: 53407337[1]

Molecular Weight 296.12 g/mol PubChem CID: 53407337[1]

IUPAC Name
ethyl 2-(3-bromophenyl)-1,3-

oxazole-4-carboxylate
PubChem CID: 53407337[1]

CAS Number 885273-06-3 PubChem CID: 53407337[1]

SMILES
CCOC(=O)C1=COC(=N1)C2=

CC(=CC=C2)Br
PubChem CID: 53407337[1]

XLogP3 3.2 PubChem CID: 53407337[1]

Hydrogen Bond Donor Count 0 PubChem CID: 53407337[1]

Hydrogen Bond Acceptor

Count
4 PubChem CID: 53407337[1]

Rotatable Bond Count 3 PubChem CID: 53407337[1]

Exact Mass 294.9844 g/mol PubChem CID: 53407337[1]

Monoisotopic Mass 294.9844 g/mol PubChem CID: 53407337[1]

Topological Polar Surface Area 52.3 Å² PubChem CID: 53407337[1]

Heavy Atom Count 17 PubChem CID: 53407337[1]

Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is most effectively achieved

through a modified Robinson-Gabriel synthesis. This classical method for oxazole formation

involves the cyclodehydration of an α-acylamino ketone. The causality behind this choice of

synthetic strategy lies in the ready availability of the starting materials and the generally high

yields and purity of the resulting oxazole.

The overall synthetic workflow can be visualized as a two-step process: first, the formation of

the α-acylamino ketone intermediate, followed by its cyclization to the oxazole ring.
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Step 1: Acylation

Step 2: Cyclodehydration

3-Bromobenzamide

Ethyl α-(3-bromobenzamido)acetoacetateAcylation

Ethyl Bromopyruvate

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate
H₂SO₄, Heat
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Synthetic workflow for Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate.

Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring

and product characterization.

Step 1: Synthesis of Ethyl α-(3-bromobenzamido)acetoacetate (Intermediate)

Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve 3-bromobenzamide (10.0 g, 50.0 mmol) in 100 mL of anhydrous

toluene.

Addition of Base: Add triethylamine (7.0 mL, 50.0 mmol) to the solution.

Acylation: Slowly add ethyl bromopyruvate (8.0 mL, 60.0 mmol) to the mixture at room

temperature. The slow addition is crucial to control the exothermic reaction.

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the

starting benzamide spot indicates reaction completion.

Work-up: After cooling to room temperature, filter the mixture to remove the triethylamine

hydrobromide salt. Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1464789?utm_src=pdf-body-img
https://www.benchchem.com/product/b1464789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


x 50 mL), and brine (1 x 50 mL).

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude ethyl α-(3-bromobenzamido)acetoacetate as an oil or a

low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Reagents and Setup: Place the crude ethyl α-(3-bromobenzamido)acetoacetate from the

previous step into a 100 mL round-bottom flask.

Cyclizing Agent: Carefully add concentrated sulfuric acid (20 mL) to the crude intermediate

while cooling the flask in an ice bath. The use of a strong dehydrating agent like sulfuric acid

is essential to drive the intramolecular cyclization and subsequent dehydration.[2][3]

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 2-3 hours. The reaction mixture will typically darken.

Quenching: Slowly pour the reaction mixture onto crushed ice (approximately 100 g) with

vigorous stirring. This will precipitate the crude product.

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly

with cold water until the washings are neutral. Recrystallize the crude solid from ethanol to

afford pure Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate as a crystalline solid.

Structural Elucidation and Spectral Analysis
The definitive identification of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate relies on a

combination of spectroscopic techniques. Below are the expected spectral data based on the

analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their

connectivity within the molecule.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.25 t, J ≈ 1.8 Hz 1H
H on C2' of the

bromophenyl ring

~8.00
ddd, J ≈ 7.8, 1.8, 1.0

Hz
1H

H on C6' of the

bromophenyl ring

~7.70
ddd, J ≈ 8.0, 2.0, 1.0

Hz
1H

H on C4' of the

bromophenyl ring

~8.40 s 1H
H on C5 of the

oxazole ring

~7.40 t, J ≈ 8.0 Hz 1H
H on C5' of the

bromophenyl ring

~4.40 q, J ≈ 7.1 Hz 2H -OCH₂CH₃

~1.40 t, J ≈ 7.1 Hz 3H -OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
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Chemical Shift (δ, ppm) Assignment

~161.5 C=O (ester)

~159.0 C2 (oxazole)

~145.0 C4 (oxazole)

~138.0 C5 (oxazole)

~134.0 C1' (bromophenyl)

~133.5 C6' (bromophenyl)

~131.0 C5' (bromophenyl)

~129.5 C2' (bromophenyl)

~123.0 C3' (bromophenyl)

~125.5 C4' (bromophenyl)

~61.5 -OCH₂CH₃

~14.5 -OCH₂CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, the electron ionization

(EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a

characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br

and ⁸¹Br isotopes).

Expected Fragmentation Pattern:
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[C₁₂H₁₀BrNO₃]⁺˙
m/z = 295/297

[M - OCH₂CH₃]⁺
m/z = 250/252

- •OCH₂CH₃

[M - COOCH₂CH₃]⁺
m/z = 222/224

- •COOCH₂CH₃

[C₇H₄Br]⁺
m/z = 155/157

- C₂H₂N₂O

[C₆H₄]⁺˙
m/z = 76

- Br

Chemical Derivatization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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